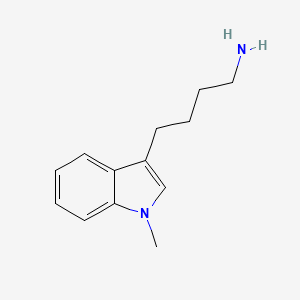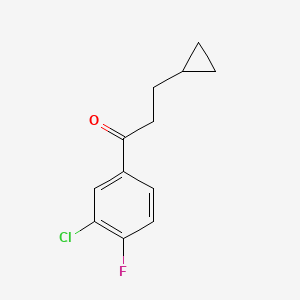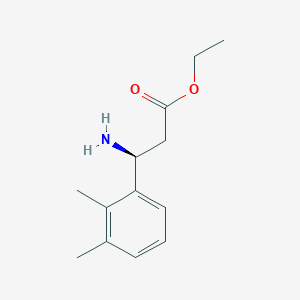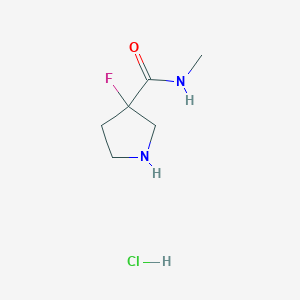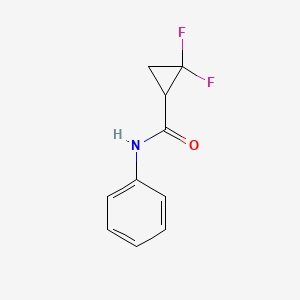
2,2-difluoro-N-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a phenyl group attached to the carboxamide functional group. The incorporation of fluorine atoms into the cyclopropane ring significantly alters the compound’s chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl isocyanate with 2,2-difluorocyclopropanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanecarboxylic acid, while reduction can produce difluorocyclopropylamine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features and biological activity.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound is used as a probe to study biological processes and interactions, particularly those involving fluorinated molecules.
Industrial Applications: It is utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules. The cyclopropane ring’s strain and electronic properties also play a role in its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring structure with fluorine substituents but differ in the attached functional groups.
Phenylcyclopropane Carboxamides: These compounds have a similar core structure but may lack fluorine atoms or have different substituents on the phenyl ring.
Uniqueness
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is unique due to the combination of the cyclopropane ring, fluorine atoms, and phenylcarboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
2,2-difluoro-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)6-8(10)9(14)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
Clé InChI |
NGAMWYSLVSWMLA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


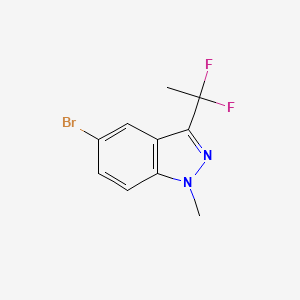
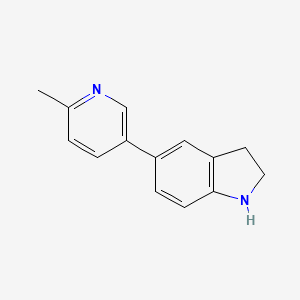
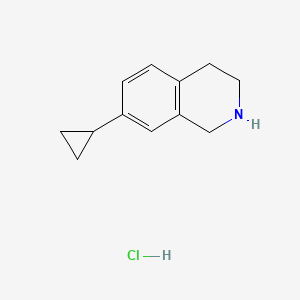
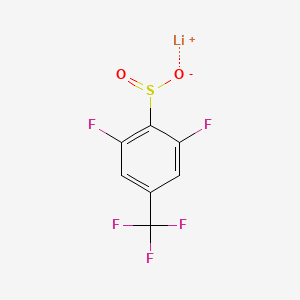
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
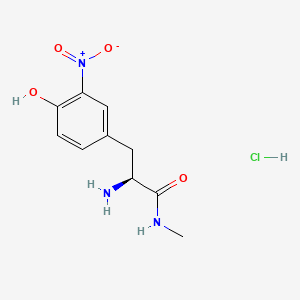
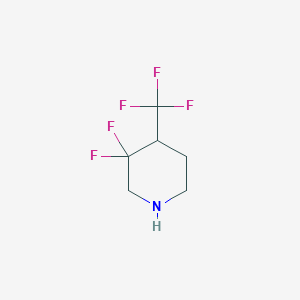
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
